
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as MTA-144, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.
Mechanism of Action
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide inhibits the activity of a protein called heat shock protein 70 (Hsp70), which is overexpressed in many types of cancer cells. Hsp70 plays a critical role in cancer cell survival and proliferation, and its inhibition by N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide leads to cell death. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a critical process for the growth and spread of cancer cells. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex process that requires expertise in synthetic organic chemistry. Another limitation of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
For the research on N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in clinical trials. The combination of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide with other cancer therapies, such as immunotherapy, is also an area of active research. The identification of biomarkers that can predict the response to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is another important direction for future research.
Synthesis Methods
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is synthesized through a multistep process, starting with the reaction of 4-methyl-2-(o-tolyl)thiazol-5-ylmethylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has the potential to be used as a novel cancer therapy.
properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-12-7-3-4-8-14(12)19-25-13(2)17(27-19)11-24-18(26)15-9-5-6-10-16(15)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDEPYNTNOQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

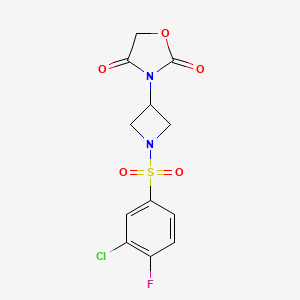

![N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2914673.png)
![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)

![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
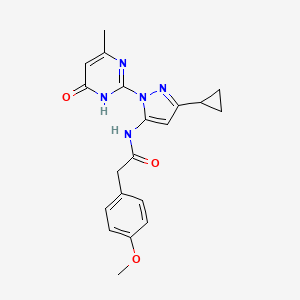
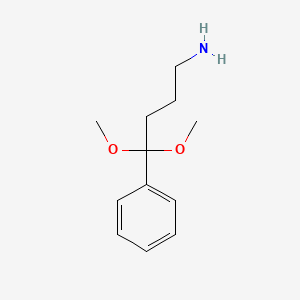
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)
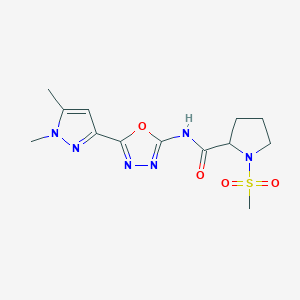
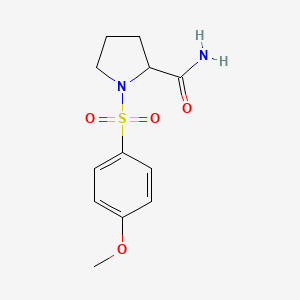
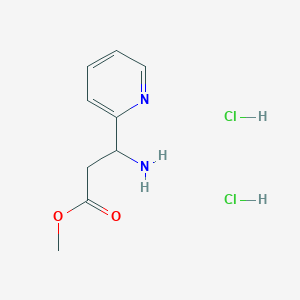

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2914694.png)